Product packaging for D-[1-13C]Tagatose(Cat. No.:CAS No. 478506-42-2)

D-[1-13C]Tagatose

Cat. No.: B583990
CAS No.: 478506-42-2
M. Wt: 181.148
InChI Key: LKDRXBCSQODPBY-HMWKXFOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1-13C]Tagatose is a carbon-13 isotopically labeled analog of D-tagatose, a rare ketohexose with significant research interest due to its low caloric value and functional properties. This compound is supplied with 99% isotopic enrichment at the C-1 position and has a molecular formula of ¹³CC5H12O6 and a molecular weight of 181.15 g/mol . Its CAS number is 478506-42-2 . In research, this compound is an essential tool for tracing metabolic pathways. It is used in metabolomic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of tagatose and related sugars . Researchers employ it to investigate tagatose's mechanism of action, which includes interfering with carbohydrate absorption in the gastrointestinal tract and its subsequent fermentation by the gut microbiota into short-chain fatty acids . The 13C-label allows for precise tracking using advanced analytical techniques like NMR spectroscopy and Mass Spectrometry, providing insights into tagatose's role in reducing glycemic and insulinemic responses, which is relevant for studies on diabetes and obesity . Furthermore, this labeled compound is critical in studies examining the prebiotic potential of tagatose and its enzymatic transformation into novel, non-digestible oligosaccharides . Its structural similarity to D-fructose (as the C-4 epimer) makes it a valuable substrate for enzymatic and biotransformation studies, helping to tailor rare sugars for improved functional and structural properties . D-Tagatose itself is known for its antibacterial action against oral species and its ability to inhibit biofilm formation, making its labeled derivative useful in related mechanistic research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583990 D-[1-13C]Tagatose CAS No. 478506-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HMWKXFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biochemical Transformations of D 1 13c Tagatose in Research Models

Cellular and Subcellular Metabolic Tracing Studies

In mammalian research models, particularly those involving liver cells, D-[1-¹³C]Tagatose is utilized to investigate its integration into central carbon metabolism. The liver is a primary site for fructose (B13574) and tagatose metabolism, making hepatocyte models ideal for these tracing studies. taylorandfrancis.comyoutube.com

While mammals cannot achieve net synthesis of glucose from molecules that yield only acetyl-CoA, the carbon backbone of tagatose can enter the gluconeogenic pathway. nih.gov The metabolism of D-Tagatose, similar to fructose, can produce triose phosphates, which are key intermediates in gluconeogenesis. wikipedia.org When hepatocytes are incubated with D-[1-¹³C]Tagatose, the labeled carbon can be traced into newly synthesized glucose.

The metabolic sequence is as follows:

D-[1-¹³C]Tagatose is phosphorylated, typically to tagatose-1-phosphate.

This is further phosphorylated to D-[1-¹³C]tagatose-1,6-bisphosphate.

An aldolase (B8822740) enzyme cleaves this six-carbon sugar into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). The ¹³C label from the C1 position of tagatose is specifically transferred to the C3 position of DHAP.

DHAP can be isomerized to G3P, and these triose phosphates can then proceed in the reverse direction of glycolysis to form glucose. wikipedia.org

Through this process, the ¹³C label originally on D-Tagatose appears in the glucose molecule. Tracking the position and abundance of this label provides quantitative data on the contribution of tagatose to hepatic glucose production. nih.gov Studies using similarly labeled compounds like ¹³C-fructose in hepatocytes have demonstrated the utility of this approach in mapping the flow of carbons through gluconeogenic and glycolytic intermediates. nih.gov

Aldolase B, the isoenzyme predominantly found in the liver, kidney, and small intestine, is crucial for the metabolism of both fructose and tagatose. taylorandfrancis.comwikipedia.org This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into G3P and DHAP. wikipedia.orgbu.edu It also cleaves fructose-1-phosphate (B91348) (F1P). wikipedia.org In the context of tagatose metabolism, after its conversion to D-tagatose-1,6-bisphosphate, Aldolase B or a similar Class I aldolase facilitates its cleavage. nih.gov

Using D-[1-¹³C]Tagatose, the specific action of Aldolase B can be monitored. The cleavage of D-[1-¹³C]tagatose-1,6-bisphosphate yields unlabeled G3P and [3-¹³C]DHAP. The appearance of ¹³C-labeled DHAP is a direct indicator of aldolase activity on the tagatose backbone. This technique allows researchers to study the kinetics and substrate preference of Aldolase B and understand how it directs the products of ketohexose metabolism into glycolysis or gluconeogenesis. wikipedia.org

StepSubstrateEnzymeProductsFate of ¹³C Label
1D-[1-¹³C]Tagatose-1,6-bisphosphateAldolase BDihydroxyacetone phosphate (DHAP) + Glyceraldehyde-3-phosphate (G3P)The ¹³C label is located on the C3 position of DHAP.
2[3-¹³C]DHAPTriose Phosphate Isomerase[3-¹³C]Glyceraldehyde-3-phosphateThe label is transferred to the C3 position of G3P.
3[3-¹³C]DHAP + G3PAldolase B (reverse reaction)[4-¹³C]Fructose-1,6-bisphosphateThe label is incorporated into the C4 position of the newly formed hexose (B10828440) bisphosphate.

D-Tagatose has been observed to promote the synthesis and accumulation of glycogen (B147801) in the liver. nih.gov Metabolic tracing with D-[1-¹³C]Tagatose helps to elucidate the mechanisms behind this effect. One proposed mechanism involves the inhibition of glycogen phosphorylase, the enzyme responsible for glycogen breakdown, by a metabolite of tagatose, such as tagatose-1-phosphate. nih.gov

Simultaneously, tagatose metabolites can stimulate glucokinase activity, which leads to the phosphorylation of glucose and channels it towards glycogen synthesis. nih.gov When D-[1-¹³C]Tagatose is administered, its carbon backbone is converted to triose phosphates. These can be used to synthesize glucose-6-phosphate via gluconeogenesis, which is then incorporated into glycogen. The detection of the ¹³C label within the glycogen polymer confirms that tagatose serves as a substrate for glycogen formation. These studies are crucial for understanding how D-Tagatose influences glucose homeostasis and energy storage in cellular models.

Microbial Metabolism and Fermentation of ¹³C-Tagatose

Many bacterial species can utilize D-Tagatose as a carbon source. The use of D-[1-¹³C]Tagatose in microbiological studies allows for detailed analysis of the specific catabolic pathways employed by these microorganisms.

In many Gram-positive bacteria, including several species of Lactic Acid Bacteria such as Lactococcus lactis and Lactobacillus casei, D-Tagatose is an intermediate in the metabolism of lactose (B1674315) and galactose via the tagatose-6-phosphate pathway. nih.govnih.gov This pathway is a key route for routing hexoses into glycolysis. nih.gov

The enzymatic steps are as follows:

Galactose-6-phosphate (B1197297) isomerase: Converts galactose-6-phosphate to tagatose-6-phosphate.

Tagatose-6-phosphate kinase: Phosphorylates tagatose-6-phosphate to form tagatose-1,6-bisphosphate.

Tagatose-1,6-bisphosphate aldolase: Cleaves tagatose-1,6-bisphosphate into DHAP and G3P, which then enter glycolysis. nih.gov

When bacteria are cultured with D-[1-¹³C]Tagatose, the label is incorporated directly into tagatose-6-phosphate (if a kinase phosphorylates the C6 position first) or other intermediates. If D-[1-¹³C]Tagatose enters the pathway and is phosphorylated by tagatose-6-phosphate kinase at the C1 position, the resulting D-[1-¹³C]tagatose-1,6-bisphosphate is cleaved by the aldolase. This results in the ¹³C label appearing on the C3 of DHAP, allowing researchers to trace the carbon flow from tagatose into central metabolism and quantify the activity of this pathway. nih.gov Several dairy lactic acid bacteria, including strains of Lactobacillus, Enterococcus, Streptococcus, and Lactococcus, are known to ferment D-tagatose through this pathway. researchgate.net

EnzymeSubstrateProduct(s)Role in Pathway
Galactose-6-phosphate isomeraseGalactose-6-phosphateD-Tagatose-6-phosphateIsomerizes an aldohexose phosphate to a ketohexose phosphate.
Tagatose-6-phosphate kinaseD-Tagatose-6-phosphateD-Tagatose-1,6-bisphosphateAdds a second phosphate group, preparing the molecule for cleavage.
Tagatose-1,6-bisphosphate aldolaseD-Tagatose-1,6-bisphosphateDihydroxyacetone phosphate (DHAP) + Glyceraldehyde-3-phosphate (G3P)Cleaves the six-carbon sugar into two three-carbon glycolytic intermediates.

The bacterial phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is a mechanism that couples the transport of sugars into the cell with their simultaneous phosphorylation. nih.govwikipedia.org This system uses phosphoenolpyruvate (PEP) as the energy source. nih.gov Several bacterial species, including Bacillus licheniformis and Klebsiella pneumoniae, possess a specific PTS for D-Tagatose. nih.gov

In this system, a series of proteins transfer a phosphoryl group from PEP to the incoming tagatose molecule. The process involves general cytoplasmic proteins (Enzyme I and HPr) and a sugar-specific membrane-bound Enzyme II complex. wikipedia.orgnih.gov For D-Tagatose, the PTS can result in the formation of D-tagatose-1-phosphate. nih.gov This product is then phosphorylated by an ATP-dependent kinase to yield tagatose-1,6-bisphosphate, which is subsequently cleaved by an aldolase. nih.gov

By using D-[1-¹³C]Tagatose as the substrate, researchers can monitor the efficiency of the PTS-mediated uptake and the subsequent metabolic steps. The ¹³C label is retained at the C1 position during transport and initial phosphorylation, resulting in D-[1-¹³C]tagatose-1-phosphate. Following the subsequent kinase and aldolase reactions, the label is found on the C3 of DHAP. This tracing allows for the characterization of the enzymes involved, such as the D-tagatose-1-phosphate kinase (TagK), and clarifies the distinct metabolic route initiated by PTS-mediated transport. nih.govresearchgate.net

Phosphotransferase System (PTS)-Mediated D-Tagatose Catabolism

Biochemical Characterization of Tagatose-1-Phosphate Kinase (TagK)

Tagatose-1-Phosphate Kinase (TagK) is a key enzyme in the D-tagatose catabolic pathway in certain bacteria, such as Bacillus licheniformis. This enzyme belongs to the ribokinase family and plays a crucial role in the phosphorylation of D-tagatose-1-phosphate (Tag-1P) to D-tagatose-1,6-bisphosphate. In research, the putative TagK from Bacillus licheniformis has been characterized using D-tagatose-1-phosphate synthesized enzymatically by the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) from Klebsiella pneumoniae. For characterization purposes, a soluble fusion protein of TagK with the 6 His-tagged trigger factor (TFHis6) of Escherichia coli, named TagK-TFHis6, has been utilized. This fusion enzyme facilitates the study of the kinase's activity and properties. The characterization of TagK is essential for understanding the metabolic flux of tagatose through this pathway and for metabolic engineering applications aimed at producing valuable compounds from tagatose.

Substrate Specificity and Inhibitory Profiles of TagK

The substrate specificity of Tagatose-1-Phosphate Kinase (TagK) from Bacillus licheniformis has been investigated to understand its catalytic mechanism. Studies have shown that both D-tagatose-1-phosphate (Tag-1P) and D-fructose-1-phosphate (Fru-1P) serve as substrates for the TagK-TFHis6 enzyme. However, the enzyme exhibits a marked specificity for Tag-1P, as evidenced by its catalytic efficiency (kcat/Km). intelligentsugar.info

In contrast to its activity on 1-phosphate sugars, the isomeric derivatives D-tagatose-6-phosphate (Tag-6P) and D-fructose-6-phosphate (Fru-6P) are not substrates for TagK. Instead, they act as inhibitors of the enzyme's activity. intelligentsugar.info Inhibition assays have demonstrated that in the presence of 2 mM Tag-1P, the addition of Fru-1P, Fru-6P, or Tag-6P reduces the relative activity of the enzyme. This inhibitory profile is crucial for understanding the regulation of the tagatose metabolic pathway and potential points of metabolic control.

Table 1: Substrate Specificity and Inhibitory Profile of TagK-TFHis6

CompoundRoleConcentration Tested (mM)Effect on Enzyme Activity
D-tagatose-1-phosphate (Tag-1P)Substrate2, 10Phosphorylated by the enzyme
D-fructose-1-phosphate (Fru-1P)Substrate2, 10Phosphorylated by the enzyme, but with lower efficiency than Tag-1P
D-tagatose-6-phosphate (Tag-6P)Inhibitor2, 10Inhibits enzyme activity in the presence of Tag-1P
D-fructose-6-phosphate (Fru-6P)Inhibitor2, 10Inhibits enzyme activity in the presence of Tag-1P

Production of 13C-Enriched Short-Chain Fatty Acids via Microbial Fermentation (e.g., Acetic, Butyric, Valeric, Caproic Acid)

The fermentation of D-tagatose by gut microbiota leads to the production of various short-chain fatty acids (SCFAs). When D-[1-13C]Tagatose is used as a substrate in microbial fermentation models, the 13C label is incorporated into the resulting SCFAs, allowing for detailed tracking of the carbon's metabolic fate. In vitro studies simulating the large intestine have shown that D-tagatose fermentation results in the production of formate, acetate, propionate, butyrate (B1204436), valerate, and caproate. intelligentsugar.info

Notably, several studies have highlighted that D-tagatose fermentation can lead to a significant increase in butyrate production. tandfonline.com This is of particular interest due to the beneficial effects of butyrate on colonic health. The use of this compound would enable researchers to quantify the contribution of the C1 carbon of tagatose to the carboxyl group of these 13C-enriched SCFAs, providing precise insights into the metabolic pathways involved in their synthesis by different microbial communities. For example, the fermentation of [1-13C]ethanol and [2-13C]acetate by Clostridium kluyveri has been studied to trace the formation of butyrate and caproate. nih.gov A similar approach with this compound would elucidate the specific contributions of tagatose to the SCFA pool.

Table 2: Short-Chain Fatty Acids Produced from D-Tagatose Fermentation

Short-Chain Fatty AcidObserved Production from D-TagatosePotential for 13C-Enrichment from this compound
Acetic AcidYesYes
Butyric AcidYes (often increased)Yes
Valeric AcidYesYes
Caproic AcidYesYes
Formic AcidYesYes
Propionic AcidYesYes

Intracellular Carbon Flux Analysis and Intermediary Metabolism

Tracing Carbon Atom Fate Through Central Metabolic Pathways

The use of this compound as a tracer in metabolic studies allows for the precise tracking of the C1 carbon atom through various central metabolic pathways. This technique, a cornerstone of 13C metabolic flux analysis (13C-MFA), provides a detailed understanding of intracellular carbon flux distributions. nih.gov Upon entering a cell, this compound is catabolized, and the 13C label is incorporated into downstream metabolites.

For instance, in the tagatose-6-phosphate pathway, this compound would be phosphorylated to this compound-6-phosphate. Subsequent cleavage by aldolase would yield dihydroxyacetone phosphate (DHAP) and [1-13C]glyceraldehyde-3-phosphate. The 13C label can then be traced through glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. ckisotopes.com By analyzing the mass isotopomer distribution of key metabolites using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify the relative fluxes through these interconnected pathways. This provides a dynamic view of how cells utilize tagatose and how metabolic pathways are regulated in response to various stimuli or genetic modifications.

Interconversion Dynamics with Other 13C-Labeled Carbohydrates (e.g., Fructose, Galactose)

The metabolic pathways of various hexoses are interconnected, allowing for the interconversion of one sugar into another. The use of 13C-labeled carbohydrates, including this compound, is instrumental in studying these dynamics. For example, a concise and scalable synthesis of D-[UL-13C6]tagatose from D-[UL-13C6]fructose has been developed, highlighting the close chemical relationship and potential for biological interconversion between these two ketohexoses. nih.gov

In biological systems, D-tagatose is a C-4 epimer of D-fructose. Enzymes such as L-arabinose isomerase can catalyze the isomerization of D-galactose to D-tagatose. mdpi.com By using specifically labeled sugars, such as this compound, and analyzing the labeling patterns of other intracellular sugars like fructose and galactose, the rates and directionality of these interconversions can be determined. Co-feeding studies with different 13C-labeled monosaccharides have shown that the utilization and interconversion of these sugars can vary significantly depending on the cell type and the availability of other sugars. researchgate.net These studies are crucial for understanding how cells prioritize and metabolize different carbohydrate sources.

Examination of Enzyme Activity and Regulation within Metabolic Networks

The application of this compound in metabolic flux analysis provides valuable insights into the in vivo activity and regulation of enzymes within metabolic networks. By tracing the flow of the 13C label through a pathway, researchers can infer the activity of the enzymes that catalyze each step. For example, the rate of appearance of 13C in D-tagatose-1,6-bisphosphate from this compound would be a direct reflection of the combined activity of the enzymes responsible for tagatose uptake, phosphorylation to Tag-1P, and the subsequent phosphorylation by Tagatose-1-Phosphate Kinase (TagK).

Furthermore, 13C-MFA can reveal regulatory mechanisms such as allosteric activation or inhibition and feedback loops. A buildup of a 13C-labeled intermediate may suggest a bottleneck at a particular enzymatic step, possibly due to enzyme inhibition or saturation. The characterization of enzymes like TagK, including its substrate specificity and inhibition by other sugar phosphates, provides the foundational knowledge for interpreting these flux data. intelligentsugar.info By integrating kinetic data of individual enzymes with systemic flux data from 13C tracing experiments, a more comprehensive and quantitative model of metabolic regulation can be constructed.

Analytical Methodologies Utilizing 13c Labeled Tagatose in Research

Mass Spectrometry (MS) Applications in 13C-Tracer Studies

Mass spectrometry is a primary technique in ¹³C-tracer studies due to its ability to differentiate between isotopes based on their mass-to-charge ratio. This allows researchers to track the metabolic fate of ¹³C-labeled compounds like D-[1-¹³C]Tagatose.

Quantitative Analysis of ¹³C-Labeled Metabolites and Isotopologues

The use of D-[1-¹³C]Tagatose in metabolic flux analysis (MFA) allows for the quantification of intracellular fluxes. nih.gov By introducing the ¹³C-labeled tagatose into a biological system, researchers can trace the incorporation of the ¹³C atom into various downstream metabolites. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for this purpose. nih.govnih.gov For instance, in studies of microbial or mammalian systems, isotopic labeling of glycogen (B147801) and RNA, measured by GC-MS, provides valuable data for ¹³C-MFA. nih.gov

The analysis of isotopologues, which are molecules that differ only in their isotopic composition, is central to these studies. High-resolution mass spectrometers can accurately determine the mass distributions of peptides and other metabolites, allowing for the computational inference of labeling in their constituent amino acids and other precursors. acs.org This quantitative data is crucial for constructing and validating metabolic models.

A key aspect of quantitative analysis is the ability to distinguish between pre-existing (unlabeled) and newly synthesized (labeled) metabolite pools. This is often achieved by including G-value parameters in the ¹³C-MFA model, where the G-value represents the fraction of a metabolite pool produced during the labeling experiment. nih.gov

Analytical TechniqueApplication in ¹³C-Tracer StudiesKey Findings/Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ¹³C labeling in saccharides, glycogen, and RNA. nih.govnih.govProvides complementary data to amino acid analysis, better defining fluxes around hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.gov
High-Resolution Mass Spectrometry (e.g., Orbital Trap) Quantification of isotope labeling in peptides. acs.orgAllows for precise and accurate assessment of molecular masses and computational inference of amino acid labeling. acs.org

Identification and Structural Elucidation of Metabolic Intermediates and Products

Beyond quantification, MS is instrumental in identifying and structurally characterizing the metabolic products derived from ¹³C-labeled precursors. When D-[1-¹³C]Tagatose is metabolized, the ¹³C label is incorporated into various intermediates. By analyzing the mass spectra of these compounds, researchers can deduce their elemental composition and, in conjunction with fragmentation patterns, their chemical structures.

For example, studies have utilized heavy isotope tracing with mass spectrometry to demonstrate the metabolic trapping of modified fructose (B13574) analogs. researchgate.net This approach helps in understanding the mechanisms of specific enzymes and pathways. The ability to track the labeled carbon provides direct evidence of metabolic transformations, aiding in the elucidation of complex biochemical networks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

NMR spectroscopy is another cornerstone technique for analyzing ¹³C-labeled compounds, offering unique advantages in determining the specific position of the isotope within a molecule. creative-proteomics.com

¹³C-NMR Spectroscopy for Determining Carbon Isotope Distribution and Enrichment

¹³C-NMR spectroscopy directly observes the ¹³C nuclei, providing detailed information about the chemical environment of each carbon atom in a molecule. libretexts.orglibretexts.org While the natural abundance of ¹³C is only about 1.1%, the use of ¹³C-enriched compounds like D-[1-¹³C]Tagatose significantly enhances the signal, allowing for precise analysis. libretexts.orglibretexts.org

The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local electronic environment. libretexts.orglibretexts.org This allows researchers to distinguish between different carbon positions within a molecule and, therefore, to pinpoint the location of the ¹³C label. By analyzing the ¹³C-NMR spectrum of metabolites isolated from a system fed with D-[1-¹³C]Tagatose, one can determine the extent of label incorporation at specific carbon atoms. oup.com This information is critical for mapping metabolic pathways and understanding the rearrangements of the carbon skeleton that occur during metabolism. oup.com

NMR TechniqueApplicationInformation Gained
1D ¹³C-NMR Determining carbon isotope distribution and enrichment. libretexts.orgoup.comIdentifies the specific carbon atoms that have been labeled with ¹³C and quantifies the level of enrichment. libretexts.orgoup.com
2D ¹H-¹³C HSQC-TOCSY Structural confirmation of tagatose phosphates. researchgate.netnih.govCorrelates proton and carbon signals, providing detailed structural information and chemical shift assignments. researchgate.netnih.gov
Positional Isotopomer NMR Tracer Analysis (PINTA) In vitro and ex vivo metabolic flux analysis. elifesciences.orgProvides a comprehensive assessment of metabolic fluxes in tissues and cells. elifesciences.org

Multi-dimensional NMR Techniques (e.g., ¹H-¹³C HSQC-TOCSY) for Structural Confirmation and Chemical Shift Assignments of Tagatose Phosphates

Multi-dimensional NMR techniques are particularly powerful for the structural analysis of complex biomolecules like phosphorylated sugars. nih.gov For instance, the enzymatic synthesis of D-tagatose-1-phosphate has been characterized using 2D NMR experiments. nih.gov

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are used to establish correlations between protons and carbons within the molecule. researchgate.netnih.gov An ¹H-¹³C HSQC experiment, for example, provides a 2D map where one axis represents the proton chemical shifts and the other represents the chemical shifts of the directly attached carbons. This allows for unambiguous assignment of both ¹H and ¹³C signals. Combining HSQC with TOCSY (HSQC-TOCSY) can further extend these correlations along the entire spin system of a molecule, providing comprehensive structural information. researchgate.netnih.gov These methods have been crucial in confirming the structure and assigning the chemical shifts of various tagatose phosphates, which are key intermediates in tagatose metabolism. researchgate.netnih.gov

In Vitro and Ex Vivo NMR-Based Metabolic Flux Analysis

NMR-based metabolic flux analysis can be applied to both in vitro and ex vivo systems, providing insights into metabolism under controlled conditions. creative-proteomics.comliverpool.ac.uk For example, studies on liver metabolism have utilized stable isotope tracer methodology in both isolated hepatocytes (in vitro) and liver slices (ex vivo) to investigate metabolic scaling. elifesciences.orgnih.gov

Positional Isotopomer NMR Tracer Analysis (PINTA) is a modified NMR method used for the comprehensive assessment of liver metabolism in both in vivo and in vitro settings. elifesciences.org By incubating tissues or cells with a ¹³C-labeled substrate like D-[1-¹³C]Tagatose and subsequently analyzing the isotopic enrichment in various metabolites by NMR, researchers can quantify the rates (fluxes) of different metabolic pathways. creative-proteomics.com This approach has revealed that while some metabolic characteristics are maintained across different experimental settings, others are specific to the in vivo environment, highlighting the importance of studying metabolism in its physiological context. elifesciences.orgnih.govdiva-portal.org

Advanced Research Applications and Future Directions for D 1 13c Tagatose

Elucidation of Novel Enzymatic Activities and Pathways in Carbohydrate Metabolism

The use of isotopically labeled sugars like D-[1-13C]Tagatose is fundamental to discovering and characterizing enzymatic functions and metabolic routes. By tracking the position of the 13C label, researchers can delineate the specific transformations a substrate undergoes.

Studies on D-tagatose metabolism have shown that once absorbed, it is phosphorylated in the liver by fructokinase to form tagatose-1-phosphate. nih.govmdpi.com This metabolite is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) and D-glyceraldehyde. nih.govinchem.org The use of this compound allows for precise tracking of the C-1 carbon through this process. Isotope tracing studies using 14C-labeled D-tagatose have confirmed that its major pathway for gluconeogenesis is identical to that of fructose (B13574). inchem.org Similar experiments with this compound, coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, can provide more detailed quantitative data on the flux through this pathway and identify any alternative or novel enzymatic activities.

Furthermore, the "Izumoring" strategy, a concept for producing various rare sugars, utilizes a network of enzymes including epimerases, isomerases, and dehydrogenases to interconvert monosaccharides. mdpi.commdpi.com this compound can be used as a starting material or an intermediate tracer within this system to elucidate the mechanisms and stereospecificity of enzymes like D-tagatose 3-epimerase or tagatose 4-epimerase, which are critical for these conversions. mdpi.commdpi.com

EnzymeMetabolic PathwayRole in D-Tagatose MetabolismTracer Application Insight
FructokinaseFructose/Tagatose MetabolismPhosphorylates D-tagatose to tagatose-1-phosphate. nih.govmdpi.comConfirms the entry point of D-tagatose into hepatic metabolism.
Aldolase BFructose/Tagatose Metabolism, GluconeogenesisCleaves tagatose-1-phosphate into triose phosphates. nih.govinchem.orgTraces the carbon skeleton into glycolysis/gluconeogenesis intermediates.
L-arabinose isomerase (L-AI)Rare Sugar BioproductionIsomerizes D-galactose to D-tagatose. mdpi.comresearchgate.netUsed in reverse to study enzyme kinetics and mechanism with a labeled product.
Tagatose 4-EpimeraseRare Sugar Bioproduction (Izumoring)Epimerizes D-fructose to D-tagatose. mdpi.comAllows quantification of bioconversion efficiency and pathway flux.

Development and Optimization of Biocatalytic Systems for Rare Carbohydrate Production

The production of rare sugars like D-tagatose often relies on biocatalytic methods, which are more specific and environmentally friendly than chemical synthesis. mdpi.com this compound is not only a product of such systems but also a tool for their development. For instance, a concise, scalable synthesis for D-tagatose, compatible with producing D-[UL-¹³C6]tagatose from D-[UL-¹³C6]fructose, has been developed. researchgate.net This demonstrates the feasibility of producing isotopically labeled rare sugars for research.

In optimizing these biocatalytic systems, which can range from single purified enzymes to whole-cell factories or in vitro multi-enzyme cascades, this compound can be used to:

Quantify reaction kinetics and conversion rates: By measuring the isotopic enrichment of substrates, intermediates, and products over time, researchers can build precise kinetic models of the enzymatic reactions. This was demonstrated in a system producing D-tagatose from D-fructose, where a conversion rate of 30% was achieved. mdpi.com

Identify metabolic bottlenecks: In whole-cell or multi-enzyme systems, the accumulation of a 13C-labeled intermediate can pinpoint rate-limiting steps in the engineered pathway.

Trace carbon flux: Labeled D-tagatose can help map the flow of carbon through competing metabolic pathways within an engineered microorganism, allowing for targeted genetic modifications to improve product yield. For example, in an engineered yeast designed to produce D-tagatose from lactose (B1674315), tracers could be used to optimize the balance between carbon flux towards cell growth (from glucose) and towards product synthesis (from galactose). mdpi.com

Biocatalytic SystemKey Enzyme(s)SubstrateReported Yield/Conversion
IsomerizationL-arabinose isomerase (L-AI)D-galactoseConsidered most economical for large-scale production. mdpi.com
EpimerizationTagatose 4-epimeraseD-fructose213 g/L D-tagatose (30% conversion). mdpi.com
Multi-enzyme Cascadeα-glucan phosphorylase, phosphoglucomutase, etc.Starch/Maltodextrin (B1146171)80% conversion from D-fructose in a related system. mdpi.com
Whole-cell FermentationEngineered YeastLactose37.7 g/L D-tagatose. mdpi.comtandfonline.com

Investigation of Carbon Cycling and Energy Metabolism Perturbations in Biological Systems

D-tagatose is known to influence systemic metabolism. For instance, it can stimulate glucokinase activity, leading to increased glycogen (B147801) synthesis. nih.gov It also perturbs energy metabolism by being incompletely absorbed and subsequently fermented by gut microbiota into short-chain fatty acids like butyric acid. inchem.org

This compound is an ideal tracer for quantifying these effects. 13C Metabolic Flux Analysis (13C MFA) is a technique that uses stable isotope tracers to measure the rates (fluxes) of intracellular metabolic pathways. nih.gov By administering this compound and measuring the 13C enrichment in downstream metabolites—such as glucose, glycogen, lactate, and TCA cycle intermediates—researchers can build a quantitative map of carbon cycling. uu.nlnih.gov

This approach allows for the investigation of:

Hepatic Glucose and Glycogen Metabolism: Quantifying the contribution of tagatose carbon to gluconeogenesis and glycogen stores, and how it perturbs glucose homeostasis. nih.govnih.gov

TCA Cycle Activity: Tracing the labeled carbon from D-tagatose through glycolysis and into the TCA cycle provides a measure of its impact on mitochondrial respiration and energy production. nih.gov

Gut Microbiota Fermentation: Following the appearance of the 13C label in fecal short-chain fatty acids can quantify the extent and products of colonic fermentation. inchem.org

Metabolic SystemObserved Perturbation by D-TagatoseInsight from Isotopic Tracer
Hepatic Glycogen SynthesisAccumulation of tagatose-1-phosphate stimulates glucokinase, promoting glycogen formation. nih.govmdpi.comQuantifies the direct carbon contribution of tagatose to the glycogen pool.
GluconeogenesisMetabolized via the same pathway as fructose to produce glucose. inchem.orgMeasures the rate of glucose production specifically from a tagatose source. nih.gov
Colonic FermentationUnabsorbed tagatose is fermented to short-chain fatty acids (e.g., butyrate). inchem.orgTraces tagatose carbon into specific microbial metabolites, quantifying fermentation rates.
TCA CycleMetabolic inhibitors can cause significant perturbations to the TCA cycle. nih.govDetermines the flux of tagatose-derived carbon into and through the TCA cycle. nih.gov

Methodological Advancements in Isotopic Tracer Design and Implementation for Complex Biological Questions

The design and use of stable isotope tracers is a continually evolving field. nih.govmdpi.com The development of specifically labeled compounds like this compound, as opposed to uniformly labeled ([U-13C]) versions, represents a significant methodological advancement.

A C-1 labeled tracer is particularly powerful for addressing specific questions about the initial steps of a pathway. When this compound is cleaved by aldolase, the label will be exclusively on the D-glyceraldehyde moiety. This allows researchers to distinguish the fate of the upper half of the sugar molecule from the lower half, a level of detail lost with uniform labeling.

Recent advancements in the field focus on combining sophisticated tracers with powerful analytical techniques and mathematical modeling: nih.govmdpi.com

Isotopomer Analysis: Using high-resolution mass spectrometry or NMR to distinguish between molecules with the same number of labels but at different positions (isotopomers). This provides rich data for flux analysis. nih.gov

Multi-tracer Studies: Employing several different tracers simultaneously (e.g., this compound alongside 15N-glutamine) to probe the interplay between different metabolic pathways, such as carbohydrate and amino acid metabolism. mdpi.com

Dynamic Modeling: Moving beyond steady-state analysis to model how metabolic fluxes change over time in response to stimuli, using data from dynamic tracer experiments. nih.gov

The synthesis and application of this compound fit squarely within these advanced methodologies, enabling researchers to ask and answer increasingly complex questions about carbohydrate metabolism, biocatalysis, and the metabolic basis of health and disease.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for D-[1-13C]Tagatose, and how do pH conditions affect its stability during preparation?

  • Methodological Answer : this compound is synthesized via enzymatic isomerization of D-[1-13C]galactose using L-arabinose isomerase, followed by purification via ion-exchange chromatography. Stability studies involve preparing aqueous solutions (10 g/L) adjusted to pH 2–12 using HCl/NaOH, followed by HPLC analysis (e.g., Aminex HPX-87H column, 0.6 mL/min flow rate) to monitor degradation products over time. Acidic conditions (pH < 4) accelerate hydrolysis, while neutral to alkaline pH (7–12) enhances stability .

Q. Which analytical techniques are validated for quantifying this compound in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection is standard for quantification. For isotopic tracing, liquid chromatography-mass spectrometry (LC-MS) using selected ion monitoring (SIM) at m/z 181 (13C-labeled fragment) improves specificity. Calibration curves (1–50 µg/mL) are prepared in simulated biological fluids (e.g., plasma substitutes) to account for matrix effects .

Q. How does this compound interact with glycolysis pathways in in vitro models?

  • Methodological Answer : Incubate cell cultures (e.g., HepG2 hepatocytes) with 10 mM this compound in Krebs-Ringer buffer. Extract intracellular metabolites at timed intervals (0–24 hrs) and analyze via 13C-NMR or GC-MS. Compare 13C enrichment in fructose-6-phosphate and downstream intermediates (e.g., pyruvate) to map carbon flux. Control experiments with unlabeled D-tagatose are critical to distinguish isotopic effects .

Advanced Research Questions

Q. What NMR parameters optimize resolution for tracking 13C isotopic enrichment in D-Tagatose metabolic studies?

  • Methodological Answer : Use a 600 MHz NMR spectrometer with a 13C cryoprobe. Acquire 1D 13C spectra with inverse-gated decoupling (30° pulse, 2 s relaxation delay, 256 scans). For 2D 1H-13C HSQC, set spectral widths to 12 ppm (1H) and 100 ppm (13C). Assign peaks using spiking experiments with 13C-labeled standards. Data processing (e.g., Lorentzian line narrowing) enhances signal-to-noise in low-concentration metabolites .

Q. How should longitudinal studies with this compound in rodent models address isotopic dilution and background noise?

  • Methodological Answer : Administer 50 mg/kg this compound via oral gavage, with serial blood/tissue sampling (0–48 hrs). Use kinetic modeling (e.g., compartmental analysis) to correct for natural 13C abundance (1.1%) and dilution effects. Background subtraction via baseline 13C spectra (pre-dose samples) is essential. Validate with tracer-to-tracee ratio (TTR) calculations to ensure isotopic enrichment exceeds 2% .

Q. What strategies resolve discrepancies in reported metabolic utilization rates of 13C-labeled Tagatose across studies?

  • Methodological Answer : Conduct meta-analysis of published LC-MS/NMR datasets, normalizing for variables like dose (mg/kg), sampling timepoints, and model systems (e.g., in vitro vs. in vivo). Use ANOVA to identify confounding factors (e.g., pH, temperature). Replicate conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply sensitivity analysis to isolate methodological biases .

Methodological Tables

Table 1 : Key Parameters for this compound HPLC Analysis

ParameterConditionSource
ColumnAminex HPX-87H (300 × 7.8 mm)
Mobile Phase5 mM H2SO4, 0.6 mL/min
DetectionRefractive Index (35°C)
Retention Time9.2 ± 0.3 min

Table 2 : 13C-NMR Spectral Assignments for D-Tagatose

Carbon Positionδ (ppm)MultiplicityAssignment
C-196.8SingletAnomeric carbon
C-371.2DoubletHydroxyl-bearing
C-469.5TripletRing structure
Data acquired in D2O at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.